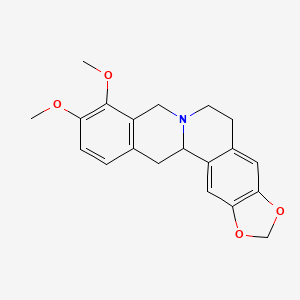

(+-)-Tetrahydroberberine

Description

Canadine has been reported in Hydrastis canadensis, Corydalis solida, and other organisms with data available.

RN given refers to cpd without isomeric designation; structure

Structure

3D Structure

Properties

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTUIEROBZXUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022724 | |

| Record name | Canadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669382 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

522-97-4, 29074-38-2, 5096-57-1 | |

| Record name | (±)-Tetrahydroberberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Canadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Canadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8,13,13a-tetrahydro-9,10-dimethoxy-6H-benzo[g]benzo-1,3-dioxolo[5,6-a]quinolizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Canadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2SSH085X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(±)-Tetrahydroberberine synthesis from berberine

An In-Depth Technical Guide to the Synthesis of (±)-Tetrahydroberberine from Berberine

Abstract

This technical guide provides a comprehensive overview of the synthetic conversion of berberine, a quaternary protoberberine alkaloid, into its fully reduced, racemic form, (±)-tetrahydroberberine (also known as canadine). The transformation is significant as the pharmacological profiles of the two compounds differ substantially; while berberine exhibits cytotoxic effects, tetrahydroberberine is noted for its antioxidant, neuroprotective, and Ca2+ channel-blocking activities with lower cytotoxicity.[1] This document details the core chemical principles, validated experimental protocols, and analytical characterization of this synthesis, tailored for researchers in medicinal chemistry and drug development.

Introduction: The Rationale for Berberine Reduction

Berberine is a well-known isoquinoline alkaloid found in various plants of the Berberis genus.[1] Its planar, cationic structure, characterized by a 5,6-dihydrodibenzo[a,g]quinolizinium system, is key to many of its biological activities, including its interactions with nucleic acids.[2][3] However, this positive charge and planarity also contribute to properties like lower bioavailability.[2][4]

The reduction of berberine to tetrahydroberberine fundamentally alters its three-dimensional structure and electronic properties. The saturation of the central quinolizine core introduces chirality at the C13a position and induces a bent, non-planar conformation.[1] This structural change leads to a distinct pharmacological profile. For instance, tetrahydroberberine has been investigated for its neuroprotective roles, potential antihypertensive effects, and as an anti-inflammatory agent, largely deviating from the primary applications of its parent compound, berberine.[1] Therefore, the efficient and reliable synthesis of (±)-tetrahydroberberine is a crucial first step for further pharmacological investigation and derivative development.

Mechanistic Insights: The Chemistry of Reduction

The core of the transformation from berberine to tetrahydroberberine lies in the reduction of the iminium ion within the protoberberine skeleton. The positively charged nitrogen atom renders the adjacent carbon atoms (C8 and C13a) electrophilic and susceptible to nucleophilic attack.

The most common and straightforward method involves the use of a hydride-donating reagent, such as sodium borohydride (NaBH₄). The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic iminium system, neutralizing the positive charge and leading to the saturation of the heterocyclic rings.

Caption: Step-by-step workflow for (±)-THB synthesis.

Detailed Step-by-Step Protocol

This protocol is adapted from established literature procedures. [1][4]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add berberine chloride (3.71 g, 10 mmol) and anhydrous methanol (125 mL). If desired, potassium carbonate (3.6 g, 26 mmol) can be added to the suspension. [1]2. Initiation: Bring the stirred suspension to a gentle reflux using a heating mantle. The bright yellow color of the berberine salt should be prominent.

-

Reduction: Once refluxing, carefully add solid sodium borohydride (0.4 g, ~10.5 mmol) portionwise over 10-15 minutes. Causality Note: Portionwise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution. A rapid addition can cause excessive foaming and pressure buildup.

-

Reaction Progression: Continue to reflux the mixture for an additional 20-30 minutes. During this time, the reaction mixture typically becomes a more homogeneous, paler solution as the insoluble berberine is converted to the more soluble tetrahydroberberine. [1]5. Completion: After the reflux period, remove the heating mantle and allow the mixture to cool. Continue stirring at ambient temperature for at least 4 hours to ensure the reaction goes to completion. A precipitate of the product may form during this time.

-

Isolation: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold methanol to remove any residual impurities.

-

Purification: For higher purity, recrystallize the crude product from absolute ethanol (~400 mL for a 10 mmol scale reaction). [1]Dissolve the solid in hot ethanol and allow it to cool slowly to form pale yellow-brown needles. Collect the purified crystals by filtration.

-

Drying: Dry the final product under vacuum to yield (±)-tetrahydroberberine.

Alternative Method: Catalytic Hydrogenation

Catalytic hydrogenation offers another route to tetrahydroberberine. This method involves reacting berberine with hydrogen gas in the presence of a metal catalyst, such as platinum oxide (PtO₂). [5][6][7]While effective, this method requires specialized equipment for handling hydrogen gas under pressure and may lead to racemization of optically active protoberberines. [6][7]It is generally employed for specific applications where hydride reagents may be unsuitable.

Product Characterization and Data Analysis

Self-validating protocols require rigorous analytical confirmation. The successful synthesis of (±)-tetrahydroberberine is confirmed by a combination of spectroscopic and physical data.

Expected Yield and Physical Properties

| Parameter | Expected Value | Source |

| Yield | 70-80% | [1] |

| Appearance | Pale yellow-brown needles | [1] |

| Melting Point | 174-176 °C (447-449 K) | [1] |

| Molecular Formula | C₂₀H₂₁NO₄ | [1] |

| Molecular Weight | 339.39 g/mol | [1] |

Spectroscopic Analysis

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 340.1. [4] Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for structural confirmation. The reduction of the aromatic quinolizinium system to a saturated core results in a dramatic upfield shift of proton and carbon signals.

Key Diagnostic NMR Signals for (±)-Tetrahydroberberine (in CDCl₃):

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlation / Note |

| C13a-H | ~3.50 (m) | ~59.3 | Chiral center proton, shows complex coupling. |

| C8-H₂ | ~3.55 (d), ~4.29 (d) | ~53.6 | Diastereotopic protons of the methylene adjacent to Nitrogen. |

| OCH₃ | ~3.85 (s) | ~55.7 | Two methoxy groups on the aromatic ring. |

| O-CH₂-O | ~5.90 (s) | ~100.6 | Characteristic singlet for the methylenedioxy bridge. |

| Aromatic-H | 6.60 - 7.10 | 105-150 | Signals corresponding to the protons on the two aromatic rings. |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data referenced from similar structures. [4] The appearance of aliphatic signals for C5, C6, C8, C13, and C13a, and the disappearance of the downfield-shifted iminium protons of berberine, provide conclusive evidence of successful reduction. Two-dimensional NMR experiments like HSQC can be used to definitively assign proton signals to their corresponding carbon atoms. [4]

Conclusion

The reduction of berberine to (±)-tetrahydroberberine is a robust and reproducible synthetic transformation that provides access to a pharmacologically distinct alkaloid. The sodium borohydride-mediated method presented here is efficient, scalable, and utilizes readily available laboratory reagents and equipment. Rigorous characterization via MS, NMR, and melting point analysis is essential to validate the structure and purity of the final product, ensuring its suitability for subsequent biological and medicinal chemistry applications.

References

-

Mague, J. T., & Pingali, S. R. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 3), 262–267. [Link]

-

Amann, M., Nagakura, N., & Zenk, M. H. (1988). Purification and properties of (S)-tetrahydroprotoberberine oxidase from suspension-cultured cells of Berberis wilsoniae. European Journal of Biochemistry, 175(1), 17-25. [Link]

-

Nechepurenko, I. V., Komarova, N. I., & Salakhutdinov, N. F. (2024). Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides. Molbank, 2024(3), M1888. [Link]

-

Rundo, F., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry, 16, 1606–1616. [Link]

-

Kametani, T., Ihara, M., & Honda, T. (1968). Racemisation. Part I. Racemisation of protoberberines under the conditions of catalytic hydrogenation. Journal of the Chemical Society C: Organic, 191-194. [Link]

-

Kametani, T., Ihara, M., & Honda, T. (1968). Racemisation. Part I. Racemisation of protoberberines under the conditions of catalytic hydrogenation. Journal of the Chemical Society C: Organic, 191-194. [Link]

-

Rundo, F., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry, 16, 1606–1616. [Link]

-

Semenov, B. B., & Finogenova, O. V. (2009). Berberine: Chemistry and Biological Activity. Pharmaceutical Chemistry Journal, 43, 213–229. [Link]

-

Dostatá, J., et al. (2006). Quaternary protoberberine alkaloids. Phytochemistry, 67(3), 151-187. [Link]

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

Sources

- 1. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells [beilstein-journals.org]

- 3. is.muni.cz [is.muni.cz]

- 4. mdpi.com [mdpi.com]

- 5. sibran.ru [sibran.ru]

- 6. Racemisation. Part I. Racemisation of protoberberines under the conditions of catalytic hydrogenation - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Racemisation. Part I. Racemisation of protoberberines under the conditions of catalytic hydrogenation - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

(±)-Tetrahydroberberine: A Multifaceted Modulator of Neuronal Function

An In-depth Technical Guide on the Core Mechanism of Action

Abstract

(±)-Tetrahydroberberine (THB), a protoberberine isoquinoline alkaloid derived from the traditional medicinal herb Corydalis yanhusuo, has garnered significant attention for its diverse pharmacological effects on the central nervous system. As a racemic mixture, its constituent enantiomers, (+)-THB and (-)-THB, contribute to a complex neuropharmacological profile, engaging multiple neurotransmitter systems and intracellular signaling cascades. This technical guide provides an in-depth exploration of the core mechanisms of action of (±)-THB in neurons, synthesizing data from receptor binding assays, electrophysiological studies, and molecular biology to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect its interactions with dopamine and adrenergic receptors, its modulation of key ion channels, and its putative influence on critical downstream signaling pathways. This guide is structured to provide not only a thorough understanding of THB's neuronal activity but also practical, field-proven experimental protocols to empower further investigation into this promising psychoactive compound.

Introduction: The Enigmatic Pharmacology of a Traditional Remedy

For centuries, extracts containing tetrahydroberberine have been utilized in traditional medicine for their analgesic and sedative properties. Modern neuropharmacology is now beginning to unravel the intricate molecular mechanisms that underpin these effects. (±)-THB is a chiral molecule, and its stereoisomers often exhibit distinct pharmacological activities, adding a layer of complexity to its mechanism of action. This guide will primarily focus on the effects of the racemic mixture, while also drawing distinctions between the enantiomers where data is available. The multifaceted nature of THB's interactions with neuronal targets suggests its potential as a lead compound for the development of novel therapeutics for a range of neurological and psychiatric disorders.

Primary Neuronal Targets of (±)-Tetrahydroberberine

The neuronal effects of (±)-THB are primarily attributed to its direct interaction with several key classes of receptors and ion channels. This section will detail the binding profiles and functional consequences of these interactions.

Dopaminergic System Modulation: A Tale of Two Receptors

The dopaminergic system is a critical regulator of motor control, motivation, reward, and executive function. (±)-THB exhibits a notable affinity for both D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors, acting predominantly as an antagonist.

A closely related tetrahydroprotoberberine, (±)-1, has shown a 20-fold stronger affinity for the D1 receptor compared to the D2 and D3 receptors.[1][2] The levorotatory enantiomer of a related compound, tetrahydroberberrubine (l-TU), acts as an antagonist at both D1 and D2 receptors, with IC50 values of 385 nM and 985 nM, respectively, while the dextrorotatory enantiomer (d-TU) shows no affinity for these receptors.[3][4][5] This highlights the stereospecificity of these interactions.

| Receptor Subtype | Ligand | Affinity (Ki/IC50) | Functional Activity | Reference |

| Dopamine D1 | (±)-Tetrahydroprotoberberine | Ki: 5.6 nM | Antagonist | [1][2] |

| Dopamine D2 | (±)-Tetrahydroprotoberberine | Ki: 115.5 nM | Antagonist | [1][2] |

| Dopamine D2 | Tetrahydroberberine (Canadine) | pKi: 6.08 | Antagonist | |

| Dopamine D3 | (±)-Tetrahydroprotoberberine | Ki: 101 nM | Antagonist | [1][2] |

| Dopamine D1 | l-Tetrahydroberberrubine | IC50: 385 nM | Antagonist | [3][4][5] |

| Dopamine D2 | l-Tetrahydroberberrubine | IC50: 985 nM | Antagonist | [3][4][5] |

Table 1: Binding Affinities and Functional Activities of (±)-Tetrahydroberberine and Related Compounds at Dopamine Receptors.

The antagonism of both D1 and D2 receptors is a unique pharmacological profile that contributes to the central depressant effects of THB.[6][7] D1 receptor antagonism is often associated with the modulation of cognitive processes, while D2 receptor blockade is a hallmark of typical antipsychotic medications. The combined antagonism may underlie the sedative and potentially antipsychotic-like properties of (±)-THB.

Adrenergic System Interaction: α1-Adrenoceptor Antagonism

In addition to its effects on the dopaminergic system, (±)-THB is a non-subtype selective competitive antagonist of α1-adrenoceptors. This interaction has been demonstrated through both radioligand binding assays and functional vasoconstriction studies.

| Ligand | pKi | pA2 | Receptor Subtype | Functional Activity | Reference |

| (±)-Tetrahydroberberine | 6.01 ± 0.60 | 5.45 ± 0.76 | α1-Adrenoceptor | Competitive Antagonist |

Table 2: Antagonistic Activity of (±)-Tetrahydroberberine at α1-Adrenoceptors.

The blockade of α1-adrenoceptors in the central nervous system can lead to sedative effects and a reduction in blood pressure. This action likely contributes to the overall pharmacological profile of (±)-THB and may be a factor in its traditional use as a calming agent.

Ion Channel Modulation: A Direct Influence on Neuronal Excitability

(±)-THB directly modulates the activity of specific ion channels, thereby influencing neuronal excitability and firing patterns.

In dopaminergic neurons of the substantia nigra pars compacta, (±)-THB has been shown to block ATP-sensitive potassium (KATP) channels in a concentration-dependent manner.[8] The opening of these channels is linked to cellular stress and can lead to hyperpolarization and reduced neuronal firing. By blocking KATP channels, THB can increase the excitability of these neurons.[8] This excitatory effect is demonstrated by an increase in action potential firing when THB is applied to these neurons.[8]

In pyramidal neurons of the hippocampal CA1 region, (±)-THB non-competitively inhibits acetylcholine-induced potassium currents with a half-maximal inhibitory concentration (IC50) of 1.3 x 10^-5 M.[9] This action suggests that THB can interfere with muscarinic receptor-mediated signaling, which is crucial for learning and memory processes.

Downstream Signaling Pathways: The Putative Role of PI3K/Akt

While direct evidence for (±)-THB's modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway in neurons is still emerging, a substantial body of research on its parent compound, berberine, strongly suggests this as a key downstream mechanism. The PI3K/Akt pathway is a critical regulator of neuronal survival, neurogenesis, and synaptic plasticity.[10]

Berberine has been shown to exert neuroprotective effects by activating the PI3K/Akt pathway, which in turn can suppress neuroinflammation and reduce oxidative stress.[11][12] Specifically, berberine has been demonstrated to switch microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype via PI3K/Akt signaling.[11] Furthermore, berberine can ameliorate neuronal changes associated with Alzheimer's disease by activating this pathway.[13] Given the structural similarity and shared biological activities, it is highly probable that (±)-THB also engages the PI3K/Akt pathway to mediate its neuroprotective and anti-inflammatory effects.

Integrated Mechanism of Action: A Signaling Pathway Diagram

The multifaceted interactions of (±)-THB converge to produce its overall effect on neuronal function. The following diagram illustrates the primary targets and a putative downstream signaling cascade.

Sources

- 1. TETRAHYDROPROTOBERBERINE ALKALOIDS WITH DOPAMINE AND σ RECEPTOR AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lehman.edu [lehman.edu]

- 3. Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Behavioral pharmacology of berberine-type alkaloids. (2) Central depressant effects of tetrahydroberberine (THB) and related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Central depressant action of tetrahydroberberine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrahydroberberine blocks ATP-sensitive potassium channels in dopamine neurons acutely-dissociated from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetrahydroberberine inhibits acetylcholine-induced K+ current in acutely dissociated rat hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Berberine Exerts Neuroprotective Effects in Alzheimer's Disease by Switching Microglia M1/M2 Polarization Through PI3K-AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Berberine Ameliorates Postoperative Cognitive Dysfunction in Aged Mice and Regulates the PI3K‐AKT Pathway: A Network Pharmacology Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Berberine ameliorates neuronal AD-like change via activating Pi3k/PGCε pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

(±)-Tetrahydroberberine: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential

Foreword: Unveiling the Therapeutic Promise of a Natural Alkaloid

(±)-Tetrahydroberberine (THB), a prominent isoquinoline alkaloid derived from the reduction of berberine, has emerged from the shadow of its parent compound to reveal a distinct and compelling profile of biological activities.[1][2] Unlike berberine, which exhibits broad-spectrum but sometimes cytotoxic effects, (±)-tetrahydroberberine presents a more nuanced portfolio of pharmacological actions, positioning it as a promising candidate for therapeutic development in a range of clinical contexts.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biological activities of (±)-tetrahydroberberine, delving into its mechanisms of action, key signaling pathways, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a foundational resource to inform and guide future research and development efforts.

Neuroprotective Properties: A Focus on Dopaminergic Systems

One of the most extensively investigated areas of (±)-tetrahydroberberine's biological activity is its neuroprotective potential, particularly in the context of neurodegenerative diseases such as Parkinson's disease.[1] The primary mechanism underlying this effect is its interaction with the dopaminergic system.

Mechanism of Action: Dopamine D2 Receptor Antagonism and K(ATP) Channel Blockade

(±)-Tetrahydroberberine exhibits a notable affinity for dopamine D2 receptors, acting as an antagonist.[3][4] This antagonism is a key contributor to its observed effects on dopaminergic neuron function. Furthermore, compelling evidence demonstrates that (±)-tetrahydroberberine directly blocks ATP-sensitive potassium (K(ATP)) channels in dopaminergic neurons of the substantia nigra.[1] This blockade is significant as the opening of these channels is implicated in the pathogenesis of Parkinson's disease. By inhibiting K(ATP) channels, (±)-tetrahydroberberine can prevent the hyperpolarization of dopaminergic neurons, thereby preserving their electrical activity and potentially mitigating the degenerative processes.

The interplay between D2 receptor antagonism and K(ATP) channel blockade likely underpins the neuroprotective effects of (±)-tetrahydroberberine. This dual action suggests a capacity to both modulate dopamine signaling and directly protect vulnerable neuronal populations.

Figure 1: Mechanism of (±)-Tetrahydroberberine Neuroprotection.

Experimental Models and Protocols

In Vivo Model: 6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease in Rats

The 6-OHDA-induced model is a well-established method for replicating the dopaminergic neurodegeneration characteristic of Parkinson's disease.[5][6]

-

Protocol:

-

Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

-

Lesioning: A unilateral injection of 6-OHDA is made into the medial forebrain bundle or the substantia nigra. This selectively destroys dopaminergic neurons.

-

Treatment: (±)-Tetrahydroberberine is administered, often via oral gavage or intraperitoneal injection, at varying doses (e.g., 30 or 100 mg/kg) for a specified period following the lesioning.[7]

-

Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test, apomorphine-induced rotation test, and cylinder test to assess motor coordination and asymmetry.[5]

-

Histological and Biochemical Analysis: Post-mortem analysis of brain tissue includes tyrosine hydroxylase (TH) immunohistochemistry to quantify the extent of dopaminergic neuron loss in the substantia nigra and striatum. Levels of dopamine and its metabolites are measured by high-performance liquid chromatography (HPLC).

-

In Vitro Assay: Electrophysiological Recording of K(ATP) Channels

Patch-clamp electrophysiology is a powerful technique to directly measure the effect of (±)-tetrahydroberberine on ion channel activity.

-

Protocol:

-

Cell Preparation: Dopaminergic neurons are acutely dissociated from the substantia nigra of rats.

-

Recording Configuration: Whole-cell or perforated-patch clamp recordings are performed to measure membrane currents.

-

Channel Activation: K(ATP) channels can be opened by intracellular application of a low concentration of ATP or by metabolic inhibition (e.g., with rotenone).

-

Drug Application: (±)-Tetrahydroberberine is applied to the bath solution at various concentrations to determine its effect on the K(ATP) channel current.

-

Data Analysis: The dose-dependent block of the K(ATP) current by (±)-tetrahydroberberine is quantified to determine its potency (IC50).

-

Cardiovascular Effects: Protection Against Ischemia-Reperfusion Injury

(±)-Tetrahydroberberine has demonstrated significant cardioprotective effects, particularly in the context of myocardial ischemia-reperfusion (I/R) injury.[8][9]

Mechanism of Action: Ion Channel Modulation and Antioxidant Effects

The cardiovascular benefits of (±)-tetrahydroberberine are attributed to its ability to modulate key ion channels and exert antioxidant effects. It has been shown to be a Ca2+ channel blocker, which can lead to vascular muscle relaxation and contribute to its antihypertensive and anti-arrhythmic properties.[1] In the setting of I/R injury, (±)-tetrahydroberberine has been observed to reduce oxidative stress by decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and inhibiting the activity of xanthine oxidase, an enzyme that generates reactive oxygen species.[8]

Figure 2: Cardiovascular Protective Mechanisms of (±)-Tetrahydroberberine.

Experimental Models and Protocols

In Vivo Model: Myocardial Ischemia-Reperfusion in Rats

This model simulates the conditions of a heart attack and subsequent reperfusion therapy.[9][10]

-

Protocol:

-

Animal Model: Anesthetized male Sprague-Dawley rats are commonly used.

-

Ischemia Induction: The left anterior descending (LAD) coronary artery is ligated for a specific period (e.g., 30 minutes) to induce myocardial ischemia.[9]

-

Reperfusion: The ligation is then removed to allow for reperfusion of the myocardium for a set duration (e.g., 2-3 hours).[9][10]

-

Treatment: (±)-Tetrahydroberberine can be administered prior to ischemia (pre-treatment) or at the onset of reperfusion.

-

Assessment of Myocardial Injury:

-

Infarct Size: The heart is stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the area at risk.[11]

-

Cardiac Function: Hemodynamic parameters such as left ventricular developed pressure (LVDP) and the maximum rate of rise and fall of ventricular pressure (±dp/dt) are measured.[10]

-

Biochemical Markers: Serum levels of cardiac enzymes like creatine kinase (CK) and lactate dehydrogenase (LDH) are quantified as indicators of myocardial damage.[9]

-

-

| Parameter | Control (I/R) | (±)-Tetrahydroberberine (I/R) | Reference |

| Infarct Size (% of Area at Risk) | Significantly higher | Significantly reduced | [8] |

| Ventricular Tachycardia Incidence | High | Markedly decreased | [8] |

| Ventricular Fibrillation Incidence | High | Markedly decreased | [8] |

| Malondialdehyde (MDA) Content | Elevated | Decreased | [8] |

| Xanthine Oxidase Activity | Elevated | Decreased | [8] |

Table 1: Effects of (±)-Tetrahydroberberine in a Rat Model of Myocardial Ischemia-Reperfusion.

Anti-inflammatory and Gastrointestinal Modulatory Effects

While the anti-inflammatory mechanisms of (±)-tetrahydroberberine are not as distinctly elucidated as those for berberine, it is considered to hold promise as an anti-inflammatory agent, likely through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[1][12] Berberine has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12][13]

In the gastrointestinal tract, (±)-tetrahydroberberine's dual activity as a dopamine D2 receptor antagonist and a 5-HT1A receptor agonist contributes to its prokinetic effects, enhancing gastric emptying.[14]

Quantitative Data

| Target | Activity | Ki / IC50 | Reference |

| Dopamine D2 Receptor | Antagonist | IC50: 0.0757 µM | [4] |

| Dopamine D1 Receptor | Antagonist | IC50: 0.391 µM | [4] |

Table 2: Receptor Binding Affinities of a Tetrahydroprotoberberine Derivative.

Experimental Protocols

In Vitro Assay: Dopamine D2 Receptor Binding Assay

This assay quantifies the affinity of (±)-tetrahydroberberine for the D2 receptor.[15]

-

Protocol:

-

Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).

-

Radioligand: A specific D2 receptor radioligand, such as [3H]-spiperone or [3H]-raclopride, is used.

-

Competition Binding: The cell membranes are incubated with the radioligand and increasing concentrations of (±)-tetrahydroberberine.

-

Detection: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of (±)-tetrahydroberberine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

In Vitro Assay: 5-HT1A Receptor Functional Assay

This assay measures the functional activity of (±)-tetrahydroberberine at the 5-HT1A receptor.[16][17]

-

Protocol:

-

Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) is used.

-

Functional Readout: The activation of the 5-HT1A receptor, a Gi/o-coupled receptor, leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Assay Procedure:

-

Cells are stimulated with forskolin to increase basal cAMP levels.

-

Increasing concentrations of (±)-tetrahydroberberine are added.

-

The intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF or ELISA-based).

-

-

Data Analysis: The concentration of (±)-tetrahydroberberine that produces 50% of the maximal response (EC50) is determined to quantify its agonist activity.

-

Concluding Remarks and Future Directions

(±)-Tetrahydroberberine is a multifaceted natural product with a range of biological activities that warrant further investigation for its therapeutic potential. Its distinct pharmacological profile, particularly its effects on the dopaminergic system and its cardioprotective properties, makes it a compelling lead compound for drug discovery programs.

Future research should focus on:

-

Elucidating Specific Signaling Pathways: While the primary targets of (±)-tetrahydroberberine are being identified, a deeper understanding of the downstream signaling cascades, especially in the context of neuroinflammation and specific neuroprotective pathways, is needed.

-

Pharmacokinetic and Safety Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicology of (±)-tetrahydroberberine are essential for its translation into a clinical setting.

-

Stereospecific Activities: Investigating the differential activities of the (+) and (-) enantiomers of tetrahydroberberine may lead to the development of more potent and selective therapeutic agents.

-

Clinical Evaluation: Ultimately, well-designed clinical trials will be necessary to validate the preclinical findings and establish the efficacy and safety of (±)-tetrahydroberberine in human diseases.

The continued exploration of (±)-tetrahydroberberine holds the promise of yielding novel therapeutic strategies for a variety of challenging medical conditions.

References

-

Zhou, J., Xuan, B., & Li, D. X. (1993). Effects of tetrahydroberberine on ischemic and reperfused myocardium in rats. Zhongguo Yao Li Xue Bao, 14(2), 130–133. [Link]

-

Yu, L., Li, F., Liu, Y., Feng, Z., Zhang, L., & Sun, C. (2016). Cardioprotective effect of berberine against myocardial ischemia/reperfusion injury via attenuating mitochondrial dysfunction and apoptosis. Journal of Huazhong University of Science and Technology [Medical Sciences], 36(1), 20–26. [Link]

-

Jiang, W., Li, S., & Li, X. (2018). Berberine: Pathways to protect neurons. Phytotherapy Research, 32(9), 1647–1657. [Link]

-

Chen, J., Chen, C., & Hu, C. (2000). The anti-inflammatory potential of berberine in vitro and in vivo. Journal of Ethnopharmacology, 73(1-2), 137–143. [Link]

-

Tian, E., Sharma, G., & Dai, C. (2023). Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications. Antioxidants, 12(10), 1883. [Link]

-

Xiao, J., Free, R. B., Barnaeva, E., Conroy, J. L., Doyle, T., Miller, B., ... & Southall, N. (2014). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Journal of medicinal chemistry, 57(8), 3450–3463. [Link]

-

Namballa, H., Decker, A., Dorogan, M., Gudipally, A. R., Goclon, J., & Harding, W. W. (2017). Tetrahydroprotoberberine alkaloids with dopamine and σ receptor affinity. Bioorganic & medicinal chemistry letters, 27(15), 3425–3429. [Link]

-

Nechepurenko, I. V., Salakhutdinov, N. F., & Tolstikov, G. A. (2010). Berberine: Chemistry and Biological Activity. Chemistry for Sustainable Development, 18(1), 1-23. [Link]

-

Geng, Z., Wang, L., & Li, W. (2015). Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus. Evidence-Based Complementary and Alternative Medicine, 2015, 289264. [Link]

-

Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta crystallographica. Section C, Structural chemistry, 71(Pt 4), 262–265. [Link]

-

Chen, C., Chen, Y., Chen, Y., & Chen, J. (2025). Investigating Neuroprotective Effects of Berberine on Mitochondrial Dysfunction and Autophagy Impairment in Parkinson's Disease. Journal of Agricultural and Food Chemistry. [Link]

-

Tsai, C. C., Lin, C. F., & Hsieh, Y. S. (2000). The anti-inflammatory potential of berberine. The American journal of Chinese medicine, 28(02), 177-184. [Link]

-

Lu, D., Chen, J., & Zhang, C. (2024). Neuroprotective effect and preparation methods of berberine. Frontiers in Pharmacology, 15, 1356015. [Link]

-

Chen, J., Chen, C., & Hu, C. (2000). The anti-inflammatory potential of berberine in vitro and in vivo. CABI Digital Library. [Link]

-

Zhang, X., Wang, Y., & Zhang, Y. (2025). Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer's disease: a systematic review and meta-analysis. Frontiers in Pharmacology. [Link]

-

Consensus, G. (2024). Signaling pathways involved in phytochemical neuroprotection. Consensus. [Link]

-

Chen, C., Chen, Y., Chen, Y., & Chen, J. (2024). Investigating Neuroprotective Effects of Berberine on Mitochondrial Dysfunction and Autophagy Impairment in Parkinson's Disease. MDPI. [Link]

-

Ma, J., Shi, B., & Li, D. (2024). Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis. Phytomedicine, 125, 155258. [Link]

-

Mari, G., De Crescentini, L., Benedetti, S., Palma, F., Santeusanio, S., & Mantellini, F. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry, 16, 1606–1616. [Link]

-

Yu, L., Li, F., Liu, Y., Feng, Z., Zhang, L., & Sun, C. (2016). Berberine Attenuates Myocardial Ischemia/Reperfusion Injury by Reducing Oxidative Stress and Inflammation Response. Oxidative Medicine and Cellular Longevity, 2016, 1-11. [Link]

-

Pingali, S., Donahue, J. P., & Payton-Stewart, F. (2015). Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallographica Section C Structural Chemistry, 71(4), 262-265. [Link]

-

Li, D., Chen, C., & Lin, Q. (2025). Berberine Intervention Mitigates Myocardial Ischemia-Reperfusion Injury in a Rat Model: Mechanistic Insights via miR-184 Signaling. Journal of Cardiovascular Development and Disease. [Link]

-

Ge, H., Zhang, Y., & Yang, Z. (2025). Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation. Journal of Molecular Modeling. [Link]

-

Singh, S., Singh, S. K., & Kumar, S. (2024). In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. Journal of Applied Pharmaceutical Science, 14(1), 1-13. [Link]

-

Chen, C., Lin, Q., & Zhu, X. Y. (2021). Pre-clinical Evidence: Berberine as a Promising Cardioprotective Candidate for Myocardial Ischemia/Reperfusion Injury, a Systematic Review, and Meta-Analysis. Frontiers in Pharmacology, 12, 630338. [Link]

-

Ge, H., Zhang, Y., & Yang, Z. (2019). Chemical synthesis, microbial transformation and biological evaluation of tetrahydroprotoberberines as dopamine D1/D2 receptor ligands. Bioorganic & medicinal chemistry, 27(13), 2823–2832. [Link]

-

Mari, G., De Crescentini, L., Benedetti, S., Palma, F., Santeusanio, S., & Mantellini, F. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry, 16, 1606-1616. [Link]

-

Singh, S., Singh, S. K., & Kumar, S. (2024). Neuroprotective Potentials of Berberine in Rotenone-Induced Parkinson's Disease-like Motor Symptoms in Rats. MDPI. [Link]

-

Köfer, A. (2019). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

-

Hentzer, M., Jensen, T., & Kristiansen, K. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical pharmacology, 175, 113870. [Link]

-

GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. [Link]

-

Charles River Laboratories. (n.d.). Parkinson's Disease Studies. [Link]

-

Serafin, K., et al. (2023). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT2A Receptor Ligand. Molecules, 28(15), 5824. [Link]

-

Geyer, M. A., & Vollenweider, F. X. (1994). Evidence for a functional interaction between 5-HT1A and 5-HT2 receptors in rats. Behavioural brain research, 64(1-2), 159–168. [Link]

-

Polter, A. M., & Li, X. (2010). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(44), 14851–14853. [Link]

Sources

- 1. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lehman.edu [lehman.edu]

- 4. Document: Chemical synthesis, microbial transformation and biological evaluation of tetrahydroprotoberberines as dopamine D1/D2 receptor ligands. (CH... - ChEMBL [ebi.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effects of tetrahydroberberine on ischemic and reperfused myocardium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardioprotective effect of berberine against myocardial ischemia/reperfusion injury via attenuating mitochondrial dysfunction and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Berberine Intervention Mitigates Myocardial Ischemia-Reperfusion Injury in a Rat Model: Mechanistic Insights via miR-184 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Pre-clinical Evidence: Berberine as a Promising Cardioprotective Candidate for Myocardial Ischemia/Reperfusion Injury, a Systematic Review, and Meta-Analysis [frontiersin.org]

- 12. Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Neuroprotective effect and preparation methods of berberine [frontiersin.org]

- 14. BJOC - Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells [beilstein-journals.org]

- 15. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. genscript.com [genscript.com]

An In-Depth Technical Guide to the Pharmacological Effects of (±)-Tetrahydroberberine

Foreword

(±)-Tetrahydroberberine (THB), also known as canadine, is a protoberberine isoquinoline alkaloid derived from the reduction of berberine.[1][2] Found in various plant species, including those of the Corydalis and Berberis genera, this compound has emerged from the shadow of its well-known parent, berberine, to establish its own distinct and significant pharmacological profile.[1][3] Unlike berberine, which is known for its cytotoxic and antimicrobial properties, (±)-THB exhibits a multifaceted mechanism of action primarily targeting the central nervous, cardiovascular, and gastrointestinal systems.[1][4] This guide synthesizes current research to provide an in-depth exploration of the molecular mechanisms, systemic effects, and therapeutic potential of (±)-THB for researchers, scientists, and drug development professionals.

Molecular Profile and Core Mechanisms of Action

(±)-Tetrahydroberberine (Systematic Name: 9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-benzo[g][5][6]benzodioxolo[5,6-a]quinolizine) is a racemic mixture whose pharmacological activity is rooted in its ability to interact with multiple molecular targets.[7] Its central quinolizine core and stereochemistry allow it to engage with a unique spectrum of receptors and ion channels, distinguishing it from other berberine alkaloids.[1]

The primary mechanisms of action are centered on neurotransmitter receptor modulation and ion channel blockade.

Dopaminergic and Serotonergic System Modulation

A defining characteristic of (±)-THB is its dual activity on dopamine and serotonin receptors, which underpins many of its systemic effects.

-

Dopamine D2 Receptor Antagonism : (±)-THB is an effective antagonist of the dopamine D2 receptor.[5][8] Electrophysiological studies have confirmed that THB can reverse the inhibition of spontaneous firing of dopaminergic neurons induced by the D2 agonist apomorphine, demonstrating a clear antagonistic action at somatodendritic D2 autoreceptors.[9] This activity is central to its effects on gastrointestinal motility and its potential antipsychotic and antinociceptive properties.[3][10]

-

Serotonin 5-HT1A Receptor Agonism : Complementing its D2 antagonism, (±)-THB acts as an agonist at the 5-HT1A receptor.[11][12] This agonism is particularly relevant to its prokinetic effects in the gastrointestinal tract, where it induces fundic relaxation, and may also contribute to its neuroprotective profile.[3] Serotonin receptors are critical in regulating mood, appetite, and gastrointestinal function.[13][14]

Ion Channel Blockade

(±)-THB's influence extends to the regulation of key ion channels, which is fundamental to its cardiovascular and neuroprotective activities.

-

Potassium (K+) Channel Blockade : The compound blocks ATP-sensitive potassium (K(ATP)) channels in dopaminergic neurons of the substantia nigra pars compacta.[1][5] By blocking these channels, THB can restore membrane potential in neurons under metabolic stress (e.g., rotenone-induced hyperpolarization), suggesting a significant neuroprotective role, particularly in the context of Parkinson's disease.[1][5][15] Its anti-arrhythmic properties are also attributed, in part, to the blockade of delayed rectifier K+ channels.[6]

-

Calcium (Ca2+) Channel Blockade : Several studies have identified (±)-THB and its derivatives as Ca2+ channel blockers.[1] This action promotes vascular muscle relaxation, leading to vasodilation and antihypertensive effects, and contributes to its anti-arrhythmic activity.[1][6][16]

Additional Mechanisms

-

Antioxidant and Anti-inflammatory Activity : In contrast to the cytotoxicity of berberine, (±)-THB shows little cytotoxicity and functions as an effective antioxidant.[1] This property likely contributes to its promise as an anti-inflammatory agent.[1] In models of myocardial ischemia, THB reduces malondialdehyde content and xanthine oxidase activity, markers of oxidative stress.[17]

-

Antiplatelet Aggregation : Research indicates that (±)-THB has an inhibitory effect on platelet aggregation, suggesting a protective role against thrombosis.[1][12]

Quantitative Receptor Affinity Data

The following table summarizes the known binding affinities of (±)-Tetrahydroberberine for key neurotransmitter receptors.

| Receptor Target | Pharmacological Action | Binding Affinity (pKi) |

| Dopamine D2 | Antagonist | 6.08 |

| Serotonin 5-HT1A | Agonist | 5.38 |

| Data sourced from Selleck Chemicals.[11] |

Systemic Pharmacological Effects and Therapeutic Potential

The multifaceted molecular interactions of (±)-THB translate into a broad range of systemic effects, highlighting its therapeutic potential across several domains.

Central Nervous System (CNS) Effects

-

Neuroprotection : The blockade of K(ATP) channels in dopamine neurons presents a compelling mechanism for neuroprotection in neurodegenerative disorders like Parkinson's disease.[1][12] By preventing pathological hyperpolarization and restoring neuronal firing, THB may help preserve dopaminergic neuron function.[5]

-

Antinociception and Drug Addiction : The family of tetrahydroprotoberberines (THPBs), including THB, has been studied for its potential in treating pain and drug addiction.[10][18] The antinociceptive effects are linked to the antagonism of D2 dopamine receptors, which modulates pain signaling pathways in the brainstem and spinal cord.[18]

Cardiovascular Effects

(±)-THB exhibits significant cardioprotective properties.[6]

-

Anti-Arrhythmia : Through the combined blockade of K+ and Ca2+ channels, THB can stabilize cardiac rhythm.[1][6] It has been shown to decrease the incidence of ventricular tachycardia and fibrillation during reperfusion following ischemia.[17]

-

Myocardial Ischemia-Reperfusion Injury : In animal models, THB protects the myocardium from ischemic and reperfusion injury. It reduces infarct size and mitigates oxidative stress by decreasing xanthine oxidase activity.[17]

-

Vasodilation : By blocking Ca2+ channels in vascular smooth muscle, THB induces vasodilation, suggesting potential use as an antihypertensive agent.[1][19]

Gastrointestinal Effects

One of the most well-characterized effects of (±)-THB is the enhancement of gastrointestinal motility, making it a promising candidate for treating functional dyspepsia (FD).[3][5]

-

Prokinetic Activity : Oral administration of THB accelerates gastric emptying. This effect is mediated by its antagonism of D2 receptors, which counteracts the inhibitory effects of dopamine on gastric motility.[3][11]

-

Gastric Accommodation : Through its 5-HT1A receptor agonism, THB promotes relaxation of the gastric fundus, increasing gastric accommodation.[3] This dual mechanism—enhancing motility while also improving accommodation—is highly desirable for treating FD symptoms.[3]

Summary of Pharmacological Effects and Mechanisms

| Physiological System | Pharmacological Effect | Primary Underlying Mechanism(s) |

| Central Nervous System | Neuroprotection (esp. Parkinson's) | Blockade of K(ATP) channels in dopamine neurons.[1][5] |

| Antinociception (Pain Relief) | Dopamine D2 receptor antagonism.[18] | |

| Cardiovascular System | Anti-Arrhythmia | Blockade of K+ (delayed rectifier) and Ca2+ channels.[1][6] |

| Myocardial Protection | Reduction of oxidative stress; Anti-arrhythmic action. | |

| Vasodilation / Antihypertension | Ca2+ channel blockade.[1] | |

| Gastrointestinal System | Accelerated Gastric Emptying | Dopamine D2 receptor antagonism.[3] |

| Enhanced Gastric Accommodation | Serotonin 5-HT1A receptor agonism.[3] | |

| Hematological System | Anti-Thrombosis | Inhibition of platelet aggregation.[1] |

| General | Anti-inflammatory | Antioxidant properties.[1] |

Key Experimental Protocols and Methodologies

To ensure scientific integrity, protocols must be self-validating. The following sections detail standardized methodologies for assessing the core pharmacological activities of (±)-THB.

Protocol: Dopamine D2 Receptor Competitive Binding Assay

This protocol outlines the steps to determine the inhibitory constant (Ki) of (±)-THB at the human dopamine D2 receptor using a radioligand binding assay.

Objective: To quantify the binding affinity of (±)-THB for the D2 receptor.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human D2 receptor.

-

Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compound: (±)-Tetrahydroberberine, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Scintillation fluid and vials.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester and liquid scintillation counter.

Step-by-Step Procedure:

-

Preparation: Thaw the D2 receptor-expressing cell membranes on ice. Prepare serial dilutions of (±)-THB in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the following in triplicate for each condition:

-

Total Binding: 50 µL Assay Buffer, 50 µL [3H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and 100 µL of membrane preparation.

-

Non-Specific Binding: 50 µL Haloperidol (10 µM), 50 µL [3H]-Spiperone, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of each (±)-THB dilution, 50 µL [3H]-Spiperone, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of (±)-THB.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of THB that inhibits 50% of specific [3H]-Spiperone binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: In Vivo Assessment of Gastric Emptying in Rats

This protocol describes a method to evaluate the prokinetic effects of orally administered (±)-THB.

Objective: To measure the effect of (±)-THB on the rate of gastric emptying in a rat model.

Materials:

-

Male Sprague-Dawley rats (200-250g), fasted overnight with free access to water.

-

Test meal: 1.5 mL of a non-nutrient, semi-liquid meal containing a non-absorbable marker (e.g., 0.5% phenol red in 5% glucose).

-

Test compound: (±)-Tetrahydroberberine suspended in a vehicle (e.g., 0.5% carboxymethylcellulose).

-

Control vehicle.

-

Apomorphine (to induce delayed gastric emptying, optional).

-

Surgical instruments for dissection.

-

Spectrophotometer.

Step-by-Step Procedure:

-

Animal Dosing: Administer (±)-THB (e.g., at doses of 10, 30, and 100 µg/kg) or vehicle to the rats via oral gavage. A typical dosing volume is 5 mL/kg.

-

Test Meal Administration: 30 minutes after drug administration, administer the phenol red test meal (1.5 mL) via oral gavage.

-

Gastric Emptying Period: Return the rats to their cages for a set period (e.g., 20 minutes).

-

Sample Collection: At the end of the period, humanely euthanize the rats. Immediately clamp the pylorus and cardia of the stomach to prevent leakage. Carefully dissect the stomach.

-

Quantification of Gastric Contents:

-

Place the entire stomach in 100 mL of 0.1 N NaOH and homogenize.

-

Allow the homogenate to settle for 1 hour at room temperature.

-

Add 0.5 mL of 20% trichloroacetic acid (TCA) to 5 mL of the supernatant to precipitate proteins. Centrifuge at 3000 rpm for 20 minutes.

-

Add 1 mL of 0.5 N NaOH to 4 mL of the resulting supernatant to develop the color of the phenol red.

-

Measure the absorbance of the solution at 560 nm using a spectrophotometer.

-

-

Data Analysis:

-

A standard curve for phenol red is created to calculate the amount of marker remaining in the stomach.

-

Gastric emptying is calculated using the formula: Gastric Emptying (%) = (1 - (Amount of phenol red in stomach / Amount of phenol red in test meal)) x 100

-

Compare the gastric emptying percentages between the vehicle-treated group and the (±)-THB-treated groups using statistical analysis (e.g., ANOVA followed by Dunnett's test).

-

Visualizations: Pathways and Workflows

Diagram 1: Dual Mechanism of (±)-THB in Gastrointestinal Motility

This diagram illustrates the synergistic action of (±)-THB on D2 and 5-HT1A receptors to improve symptoms of functional dyspepsia.

Caption: Dual D2 antagonism and 5-HT1A agonism of (±)-THB.

Diagram 2: Experimental Workflow for Receptor Binding Assay

This diagram outlines the logical flow of the competitive radioligand binding assay.

Caption: Workflow for determining receptor binding affinity (Ki).

References

-

Wu C, et al. Tetrahydroberberine blocks ATP-sensitive potassium channels in dopamine neurons acutely-dissociated from rat substantia nigra pars compacta. Neuropharmacology. 2010 Dec;59(7-8):567-72.[1][5]

-

Effects of tetrahydroberberine on ischemic and reperfused myocardium in rats. PubMed. Available at: [Link].[17]

-

Lau CW, Yao XQ, Chen ZY, Ko WH, Huang Y. Cardiovascular actions of berberine. Cardiovasc Drug Rev. 2001 Fall;19(3):234-44.[6][19]

-

Pingali S, Donahue JP, Payton-Stewart F. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. Acta Crystallogr C Struct Chem. 2015 Apr;71(Pt 4):262-5.[1][2][7]

-

Jin GZ, Li Y, Liu G. Recent development in studies of tetrahydroprotoberberines: mechanism in antinociception and drug addiction. PubMed. Available at: [Link].[10]

-

Jin GZ, Li Y, Liu G. Recent Development in Studies of Tetrahydroprotoberberines: Mechanism in Antinociception and Drug Addiction. PMC. Available at: [Link].[18]

-

Jin GZ, Wang XL, Shi WX. The antagonistic effects of tetrahydroprotoberberines on dopamine receptors: electrophysiological studies. PubMed. Available at: [Link].[9]

-

Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journals. Available at: [Link].[4]

-

Wu C, et al. Tetrahydroberberine blocks ATP-sensitive potassium channels in dopamine neurons acutely-dissociated from rat substantia nigra pars compacta. Neuropharmacology. 2010;59:567–572.[15]

-

Cardiovascular Actions of Berberine. Request PDF - ResearchGate. Available at: [Link].[19]

-

Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. ResearchGate. Available at: [Link].

-

Lee TH, et al. Tetrahydroberberine, an isoquinoline alkaloid isolated from corydalis tuber, enhances gastrointestinal motor function. J Pharmacol Exp Ther. 2011 Sep;338(3):917-24.[3]

-

Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides. MDPI. Available at: [Link].

-

Comparison of anti-inflammatory effects of berberine, and its natural oxidative and reduced derivatives from Rhizoma Coptidis in vitro and in vivo. PubMed. Available at: [Link].

-

Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. PubMed Central. Available at: [Link].

-

Tetrahydroberberine, a Pharmacologically Active Naturally Occurring Alkaloid. Digital Commons @ Xavier. Available at: [Link].

-

Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid. PubMed. Available at: [Link].

-

The anti-inflammatory potential of berberine in vitro and in vivo. PubMed. Available at: [Link].

-

The anti-inflammatory potential of berberine in vitro and in vivo. CABI Digital Library. Available at: [Link].

-

Cardiovascular Effects of Berberine: A Review of the Literature. Journal of Restorative Medicine. Available at: [Link].

-

Pharmacological properties and therapeutic potential of berberine: a comprehensive review. Frontiers in Pharmacology. Available at: [Link].

-

The anti-inflammatory potential of berberine. Request PDF - ResearchGate. Available at: [Link].

-

(+-)-Tetrahydroberberine. PubChem. Available at: [Link].

-

Berberine and Its More Biologically Available Derivative, Dihydroberberine, Inhibit Mitochondrial Respiratory Complex I. ResearchGate. Available at: [Link].

-

Berberine as a Cardiac Shield: Evidence from Research. FōLIUS LABS®. Available at: [Link].

-

Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system. PubMed Central. Available at: [Link].

-

Neuroprotective effects of berberine on recognition memory impairment, oxidative stress, and damage to the purinergic system in rats submitted to intracerebroventricular injection of streptozotocin. PubMed. Available at: [Link].

-

Is Dihydroberberine or Berberine Dangerous? [Side Effects]. YouTube. Available at: [Link].

-

The Neuroprotective Effects of Berberine in Alzheimer's Disease Mouse Model via Improvement of Mitochondrial Dysfunction and Enhanced Amyloid-beta Peptide Clearance. Kosco. Available at: [Link].

-

Tetrahydroprotoberberine alkaloids with dopamine and σ receptor affinity. Request PDF - ResearchGate. Available at: [Link].

-

Therapeutic effect of berberine on metabolic diseases: Both pharmacological data and clinical evidence. PubMed. Available at: [Link].

-

Neuroprotective effect of berberine against environmental heavy metals induced neurotoxicity and Alzheimer's-like disease in rats. Beirut Arab University. Available at: [Link].

-

Berberine: metabolic and cardiovascular effects in preclinical and clinical trials. Dove Medical Press. Available at: [Link].

-

Metabolic and cardiovascular effects of berberine. Dove Medical Press. Available at: [Link].

-

Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer's disease: a systematic review and meta-analysis. PubMed Central. Available at: [Link].

-

5-HT receptor. Wikipedia. Available at: [Link].

-

Serotonin receptors: The reason behind your happiness. Protein Data Bank in Europe. Available at: [Link].

-

Serotonin Receptors. NCBI Bookshelf. Available at: [Link].

Sources

- 1. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Tetrahydroberberine, a Pharmacologically Active Naturally Occurring Al" by S. Pingali, J. P. Donahue et al. [digitalcommons.xula.edu]

- 3. Tetrahydroberberine, an isoquinoline alkaloid isolated from corydalis tuber, enhances gastrointestinal motor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells [beilstein-journals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cardiovascular actions of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The antagonistic effects of tetrahydroprotoberberines on dopamine receptors: electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent development in studies of tetrahydroprotoberberines: mechanism in antinociception and drug addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Tetrahydroberberine - LKT Labs [lktlabs.com]

- 13. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 14. Serotonin receptors: The reason behind your happiness | Protein Data Bank in Europe [ebi.ac.uk]

- 15. Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | C20H21NO4 | CID 34458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Effects of tetrahydroberberine on ischemic and reperfused myocardium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent Development in Studies of Tetrahydroprotoberberines: Mechanism in Antinociception and Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

(±)-Tetrahydroberberine: A Technical Guide to its Antagonism of the Dopamine D2 Receptor

Abstract

This technical guide provides an in-depth exploration of (±)-tetrahydroberberine as a dopamine D2 receptor antagonist. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of its pharmacological properties, mechanism of action, and the experimental methodologies required for its characterization. This document synthesizes current scientific knowledge with practical, field-proven insights to facilitate further research and development of this promising isoquinoline alkaloid.

Introduction: The Therapeutic Potential of Targeting the Dopamine D2 Receptor

The dopamine D2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a cornerstone of pharmacotherapy for a spectrum of neuropsychiatric disorders.[1][2] Its role in modulating motor control, motivation, and cognition has made it a critical target for antipsychotic medications used in the treatment of schizophrenia.[2][3][4] However, the clinical utility of many D2 receptor antagonists is often hampered by significant side effects, including extrapyramidal symptoms and tardive dyskinesia.[5][6] This has spurred the search for novel D2 receptor modulators with improved pharmacological profiles.

(±)-Tetrahydroberberine (THB), also known as canadine, is a naturally occurring isoquinoline alkaloid found in various plant species.[7] As a reduced form of berberine, THB exhibits a distinct pharmacological profile, including antioxidant and neuroprotective properties.[7] Notably, THB and its analogues, such as l-tetrahydropalmatine (l-THP), have been identified as antagonists of the dopamine D2 receptor.[8][9][10][11] This guide will provide a detailed technical overview of (±)-tetrahydroberberine's interaction with the D2 receptor, from its fundamental pharmacology to practical experimental protocols for its investigation.

Pharmacological Profile of (±)-Tetrahydroberberine at the D2 Receptor

(±)-Tetrahydroberberine and its related compounds, collectively known as tetrahydroprotoberberines (THPBs), exhibit a complex pharmacology, with notable activity at dopamine receptors.[10][12] The primary focus of this guide is its antagonist activity at the D2 receptor, a key characteristic that underpins its potential therapeutic applications.

Binding Affinity and Receptor Selectivity

The affinity of a ligand for its receptor is a critical determinant of its potency. For (±)-tetrahydroberberine, its affinity for the D2 receptor has been characterized through radioligand binding assays. One study reported a pKi of 6.08 for tetrahydroberberine at the dopamine D2 receptor, which corresponds to a Ki in the micromolar range.[13] It's important to note that stereoisomerism can significantly impact the binding properties of THPBs, with the l-enantiomers often showing higher affinity for the D2 receptor compared to their d-enantiomers.[14]

Beyond the D2 receptor, THPBs have been shown to interact with other dopamine receptor subtypes, including D1 and D3 receptors, as well as serotonin and adrenergic receptors.[15] This broader receptor profile may contribute to the overall in vivo effects of (±)-tetrahydroberberine and should be considered in the design and interpretation of experimental studies.

| Receptor Subtype | Reported Affinity (Ki/pKi) | Reference |

| Dopamine D2 | pKi = 6.08 | [13] |

| Dopamine D1 | Lower affinity than D2 | [3][9] |

| Dopamine D3 | Affinity reported for analogues | [8][16] |

| Serotonin 5-HT1A | pKi = 5.38 | [13] |

Functional Antagonism

Functional assays are essential to confirm that binding to the D2 receptor translates into a biological response. (±)-Tetrahydroberberine acts as an antagonist, meaning it blocks the action of the endogenous agonist, dopamine. This has been demonstrated in various in vitro and in vivo models. For instance, THB has been shown to reverse the inhibitory effects of the dopamine agonist apomorphine on the firing of dopaminergic neurons.[11] Furthermore, oral administration of THB can restore normal gastric emptying in rats, an effect that is delayed by dopamine agonists and mediated through an antidopaminergic mechanism.[13]

Mechanism of Action: D2 Receptor Signaling and its Antagonism by (±)-Tetrahydroberberine

The dopamine D2 receptor is canonically coupled to the Gi/o class of G proteins.[17] Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][17] This signaling cascade is a primary mechanism through which the D2 receptor exerts its physiological effects.

As a D2 receptor antagonist, (±)-tetrahydroberberine is hypothesized to bind to the orthosteric site of the receptor, thereby preventing dopamine from binding and initiating this downstream signaling cascade. The antagonistic action of THB results in a maintenance of or increase in intracellular cAMP levels in the presence of a D2 receptor agonist.

Figure 2: Radioligand Binding Assay Workflow.

Detailed Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human dopamine D2 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). [18] * Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. [18] * Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Cell membrane preparation (typically 10-50 µg of protein).

-

A fixed concentration of a suitable D2 receptor radioligand (e.g., [3H]spiperone). [19][20]The concentration should be at or below the Kd of the radioligand for the receptor.

-

Varying concentrations of (±)-tetrahydroberberine (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol).

-

-